5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-
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Overview
Description
3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by a phenyl group attached to the isoxazole ring and a pyrrolidin-1-ylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidin-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the pyrrolidin-1-ylmethyl group.
Scientific Research Applications
3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4,5-dihydroisoxazol-5-yl-methanol
- 5-Hydroxymethyl-3-phenyl-4,5-dihydroisoxazole
- 3-Phenyl-4,5-dihydroisoxazol-5-yl-methanol
Uniqueness
3-Phenyl-4-(pyrrolidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
61194-88-5 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-phenyl-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H16N2O2/c17-14-12(10-16-8-4-5-9-16)13(15-18-14)11-6-2-1-3-7-11/h1-3,6-7,15H,4-5,8-10H2 |
InChI Key |
WOAHAMMGGSNYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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